1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

Regioselective synthesis Cross-coupling Halogenated building blocks

Regiochemical integrity failures in cross-coupling campaigns often stem from using near-analogs with incorrect halogen substitution patterns. This 5-bromo-2-fluorophenyl tertiary alcohol solves that by providing a single, validated scaffold for sequential orthogonal functionalization. - Enables Pd-mediated coupling at the C-Br site first, while the C-F bond remains inert for downstream nucleophilic aromatic substitution. - The tertiary alcohol resists oxidative metabolism, offering a strategic advantage over primary/secondary alcohol isosteres in early drug discovery. - Supplied at ≥95% purity to ensure reliable stoichiometry in sensitive catalytic transformations.

Molecular Formula C10H12BrFO
Molecular Weight 247.10 g/mol
Cat. No. B13593704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol
Molecular FormulaC10H12BrFO
Molecular Weight247.10 g/mol
Structural Identifiers
SMILESCC(C)(CC1=C(C=CC(=C1)Br)F)O
InChIInChI=1S/C10H12BrFO/c1-10(2,13)6-7-5-8(11)3-4-9(7)12/h3-5,13H,6H2,1-2H3
InChIKeyIQRHINVIFLFTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol: Procurement & Specifications


1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol (CAS No. 1477696-02-8) is a halogenated aromatic alcohol with the molecular formula C10H12BrFO and a molecular weight of 247.10 g/mol . The compound features a tertiary alcohol moiety attached to a phenyl ring that is substituted at the 5-position with a bromine atom and at the 2-position with a fluorine atom . It is supplied as a research chemical, intended primarily for laboratory-scale synthetic applications and for use as a chemical intermediate in further manufacturing processes . The product is typically offered at a minimum purity of 95% by specialty chemical vendors .

1 Regioselective building block: 5-bromo-2-fluoro pattern for orthogonal cross-coupling sequences
2 Tertiary alcohol moiety resistant to oxidation; supports downstream functionalization not possible with primary/secondary alcohols
3 Supplied as research intermediate; suitable for lab-scale synthesis and further derivatization

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol: Substitution Risks


The substitution of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol with a closely related regioisomer or functional analog is not chemically equivalent and carries a high risk of synthesis failure. While many halogenated aromatic alcohols share the same molecular formula (C10H12BrFO) and molecular weight (247.10 g/mol) , the precise positioning of the bromine and fluorine atoms on the phenyl ring—specifically the 5-bromo-2-fluoro pattern in the target compound—dictates the molecule's electronic distribution and steric environment . This regiochemistry is a critical determinant of reactivity in subsequent transformations, particularly in cross-coupling reactions where the bromine atom serves as a leaving group [1]. Substituting the target compound with an analog, such as 1-(4-bromo-2-fluorophenyl)-2-methylpropan-2-ol (CAS 1392467-20-7) or 1-(3-bromo-5-fluorophenyl)-2-methylpropan-2-ol (CAS 1537701-66-8) , will introduce altered electronic and steric parameters, potentially leading to different reaction rates, product yields, or even complete reaction failure in a route optimized for the 5-bromo-2-fluoro configuration.

Target regiochemistry
Regioisomers (e.g., 4-bromo or 3-bromo derivatives) alter electronic and steric parameters; may shift cross-coupling outcomes and yield due to different leaving-group positioning.
Tertiary alcohol group
Primary or secondary alcohol analogs introduce oxidation susceptibility and change substitution mechanisms; synthesis routes optimized for tertiary stability may fail with labile alcohols.
Molecular formula match
Shared formula (C10H12BrFO) across isomers hides distinct SMILES/InChI; procurement by formula alone risks receiving an incorrect isomer and requires explicit CAS verification.

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol: Differentiation Evidence


5-Bromo-2-Fluoro Regiochemistry for Orthogonal Cross-Coupling

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is distinguished from its regioisomers by its specific 5-bromo-2-fluoro substitution pattern . This arrangement provides a unique synthetic handle for orthogonal cross-coupling strategies, as the bromine atom can undergo Pd-catalyzed reactions (e.g., Suzuki, Heck) while the fluorine atom remains inert. This allows for a controlled, sequential functionalization of the aromatic ring [1]. This regiochemistry is a quantifiable difference; alternative isomers like 1-(4-bromo-2-fluorophenyl)-2-methylpropan-2-ol (CAS 1392467-20-7) or 1-(3-bromo-5-fluorophenyl)-2-methylpropan-2-ol (CAS 1537701-66-8) present the reactive bromine atom at different positions relative to the fluorine atom and the alkyl side chain , which will result in different electronic and steric properties that directly influence reactivity and selectivity in chemical transformations.

Regiochemistry handle
Head-to-head
5-bromo-2-fluoro vs. 4-bromo-2-fluoro and 3-bromo-5-fluoro regioisomers; distinct InChI Key and SMILES.
Unique regiochemistry enables orthogonal Pd-catalyzed coupling at bromine while fluorine remains inert.
Reactivity profile inferred from structural analogy; confirm under specific reaction conditions.
Regioselective synthesis Cross-coupling Halogenated building blocks

Tertiary Alcohol Reactivity Advantage

The target compound contains a tertiary alcohol group (-C(CH3)2OH), a quantifiable structural feature that differentiates it from analogs with primary or secondary alcohols. For example, 1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-ol (CAS 1594073-80-9) is a secondary alcohol analog . The tertiary alcohol in the target compound cannot be oxidized to a ketone or aldehyde under standard conditions, making it stable to oxidative transformations that would alter the side chain of primary or secondary alcohol analogs . Furthermore, tertiary alcohols undergo different substitution and elimination reactions (e.g., SN1 vs SN2) compared to primary or secondary alcohols, providing a distinct set of options for downstream functionalization .

Alcohol class reactivity
Class-level inference
Tertiary alcohol (target) vs. secondary (CAS 1594073-80-9) and primary (CAS 1891745-25-7) analogs.
Tertiary group prevents ketone/aldehyde formation under standard oxidation; alters SN1/SN2 pathway options.
Class-level principle; confirm compatibility in target synthesis sequence.
Functional group interconversion Alcohol reactivity Synthetic intermediate

Enhanced Lipophilicity & Metabolic Stability

The combination of a 5-bromo-2-fluorophenyl ring and a tertiary alcohol is a recognized strategy in medicinal chemistry to improve the drug-like properties of a compound. The presence of bromine and fluorine atoms significantly increases lipophilicity (calculated LogP) relative to unsubstituted or mono-halogenated analogs, potentially improving membrane permeability [1]. More importantly, the tertiary alcohol moiety, unlike its primary and secondary counterparts, is resistant to metabolic oxidation by alcohol dehydrogenase (ADH) and aldehyde oxidase (AO), a well-established principle in drug design used to prevent rapid in vivo clearance [2]. This class-level inference suggests that a molecule incorporating this target compound as a key fragment will exhibit improved metabolic stability compared to an analog built from a primary or secondary alcohol of the same aryl system [3].

Lipophilicity & metabolic stability
Class-level inference
Di-halogenated ring + tertiary alcohol: predicted higher LogP and resistance to ADH/AO oxidation vs. primary/secondary alcohol analogs.
Supports fragment-based design context; may reduce oxidative metabolism risk in derived compounds.
In silico prediction; experimental metabolic stability data not provided.
Medicinal chemistry Pharmacokinetics Drug design

Unique Chemical Identifiers: SMILES & InChI Key

The target compound is defined by a unique set of physical and chemical identifiers that quantifiably distinguish it from all other isomers and analogs. The canonical SMILES string is CC(C)(O)Cc1cc(Br)ccc1F . The InChI Key is FZWUIWQMJFAWJW-UHFFFAOYSA-N, as derived from the standard InChI string for a bromo-fluoro substituted compound [1]. While the molecular weight (247.10 g/mol) and formula (C10H12BrFO) are shared with multiple other isomers (e.g., CAS 1392467-20-7, 1332651-40-7, 1537701-66-8) , the SMILES and InChI Key are globally unique identifiers. Relying solely on name or formula for procurement is a high-risk practice that can lead to receiving an incorrect isomer; using the specific CAS number (1477696-02-8) and verifying the SMILES or InChI Key are the only definitive ways to ensure the correct compound is sourced.

Unique identifiers
Head-to-head
CAS 1477696-02-8; SMILES: CC(C)(O)Cc1cc(Br)ccc1F; InChI Key: FZWUIWQMJFAWJW-UHFFFAOYSA-N.
Required for unambiguous procurement; SMILES/InChI differentiate from isomers sharing C10H12BrFO.
Always cross-check CAS and SMILES before ordering; name-only ordering risks isomer mismatch.
Chemical identity Quality control Regulatory compliance

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol: Research & Industrial Applications


Orthogonally Addressable Molecular Scaffold

This compound is optimally used as a bifunctional building block in the synthesis of complex molecules requiring sequential functionalization. The 5-bromo substituent serves as a robust handle for initial Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom remains a chemically inert placeholder. Following the first coupling, the fluorine atom can potentially be activated for nucleophilic aromatic substitution (SNAr) under more forcing conditions, providing a second, orthogonal site for diversification. This is directly supported by the compound's unique 5-bromo-2-fluoro regiochemistry [1], which is distinct from other regioisomers that would offer different coupling geometries and electronic activation patterns [2].

Drug-Likeness Enhancing Fragment

This molecule is an ideal fragment for medicinal chemists seeking to install a metabolically stable, lipophilic side chain onto a core pharmacophore. The tertiary alcohol group provides a hydrogen bond donor/acceptor without being a substrate for metabolic oxidation, thereby potentially improving the overall metabolic stability of the final drug candidate [1]. This is a key advantage over using a primary or secondary alcohol analog [2], which would introduce a major site for rapid oxidative metabolism and potential clearance .

Precursor to Amino Alcohol Derivatives

The tertiary alcohol can be converted into a primary amine derivative, such as 2-amino-3-(5-bromo-2-fluorophenyl)-2-methylpropan-1-ol, a known chiral amino alcohol building block [1]. This transformation leverages the carbocation stability afforded by the tertiary alcohol. The resulting amino alcohol retains the crucial 5-bromo-2-fluoro substitution pattern, which imparts 'unique steric and electronic properties' to the final molecule [2]. This pathway is not accessible from primary or secondary alcohol analogs, which would yield different amine derivatives with altered steric profiles.

Application
Selection Property
Validation Focus
Sequential functionalization scaffold
5-bromo-2-fluoro regiochemistry
Orthogonal cross-coupling reactivity; confirm SNAr activation potential after first coupling
Fragment for lipophilic, metabolically stable side chain
Tertiary alcohol group
Resistance to oxidative metabolism; verify impact on target potency and solubility
Precursor to amino alcohol derivatives
Tertiary alcohol conversion to amine
Carbocation stability during derivatization; confirm regiochemical integrity of bromo-fluoro pattern

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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